molecular formula C9H11NO2S B15356588 N-phenylcyclopropanesulfonamide

N-phenylcyclopropanesulfonamide

Cat. No.: B15356588
M. Wt: 197.26 g/mol
InChI Key: KOPPVNYPRBWJFQ-UHFFFAOYSA-N
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Description

N-phenylcyclopropanesulfonamide is an organic compound with the molecular formula C9H11NO2S It is characterized by a cyclopropane ring attached to a sulfonamide group, with a phenyl group bonded to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: N-phenylcyclopropanesulfonamide can be synthesized through several methods. One common approach involves the reaction of cyclopropanesulfonyl chloride with aniline in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-phenylcyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.

Major Products:

    Oxidation: Sulfonic acids and their derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-phenylcyclopropanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-phenylcyclopropanesulfonamide exerts its effects is primarily through its interaction with biological molecules. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the active site of the enzyme.

Comparison with Similar Compounds

    N-phenylsulfonamide: Lacks the cyclopropane ring, making it less sterically hindered.

    Cyclopropanesulfonamide: Lacks the phenyl group, affecting its reactivity and binding properties.

    N-phenylcyclopropanecarboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

Uniqueness: N-phenylcyclopropanesulfonamide is unique due to the combination of the cyclopropane ring and the sulfonamide group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic and biological applications where these properties are advantageous.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

N-phenylcyclopropanesulfonamide

InChI

InChI=1S/C9H11NO2S/c11-13(12,9-6-7-9)10-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2

InChI Key

KOPPVNYPRBWJFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC=CC=C2

Origin of Product

United States

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